molecular formula C13H20FN B13251766 Butyl[1-(4-fluorophenyl)propyl]amine

Butyl[1-(4-fluorophenyl)propyl]amine

Cat. No.: B13251766
M. Wt: 209.30 g/mol
InChI Key: SKQDHTHKMLHXRX-UHFFFAOYSA-N
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Description

Butyl[1-(4-fluorophenyl)propyl]amine (CAS 1019449-54-7) is a fluorinated amine building block designed for research and development applications. This compound belongs to a class of chemicals featuring a phenyl group and an amine chain, which are common structural motifs in medicinal chemistry . Compounds with the 4-fluorophenyl group are of significant interest in neuroscience research. Structurally similar molecules are investigated for their interactions with neurological targets, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . Research into these transporters is crucial for understanding and developing potential treatments for conditions like psychostimulant use disorders and major depressive disorders . Furthermore, the 4-fluorophenyl group is a key feature in many pharmaceutical intermediates, making this compound a valuable scaffold for the synthesis and exploration of new biologically active molecules . As a building block, it can be used to introduce specific steric and electronic properties into a larger molecular architecture . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)propyl]butan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-5-10-15-13(4-2)11-6-8-12(14)9-7-11/h6-9,13,15H,3-5,10H2,1-2H3

InChI Key

SKQDHTHKMLHXRX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CC)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Ketone Substrate Preparation

The ketone precursor 1-(4-fluorophenyl)propan-1-one is synthesized via Friedel-Crafts acylation of fluorobenzene with propionyl chloride under AlCl₃ catalysis (yield: 78–85%).

Reductive Coupling

Procedure :

Mechanistic Insight :

  • Imine formation followed by borohydride-mediated reduction.
  • Steric hindrance from the 4-fluorophenyl group favors anti addition.

Alkylation of Primary Amines

SN2 Alkylation

Procedure :

  • Reactants : 1-(4-fluorophenyl)propyl bromide (1.0 equiv), butylamine (2.0 equiv)
  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Acetonitrile or DMF
  • Conditions : 60–80°C, 6–12 h
  • Yield : 55–65%
  • Limitations : Competing elimination at elevated temperatures.

Phase-Transfer Catalysis

Optimization :

Transition-Metal Catalyzed Hydroamination

Rhodium-Catalyzed Hydroaminomethylation

Procedure :

  • Substrate : 4-Fluorostyrene (1.0 equiv), butylamine (1.1 equiv)
  • Catalyst : [Rh(cod)Cl]₂ (1 mol%), Xantphos ligand (2 mol%)
  • Conditions : 80°C, 50 bar CO/H₂ (1:1), 12 h
  • Yield : 85–90%
  • Regioselectivity : Linear product favored (>20:1) due to electronic effects of the fluorophenyl group.

Table 1. Comparison of Hydroamination Conditions

Catalyst System Temp (°C) Pressure (bar) Yield (%) Selectivity (n:i)
[Rh(cod)Cl]₂/Xantphos 80 50 85–90 >20:1
Ru³⁺/BINAP 100 70 78 15:1

Asymmetric Synthesis

Chiral Auxiliary Approach

Procedure :

Enzymatic Resolution

Procedure :

  • Enzyme : Candida antarctica lipase B (CALB)
  • Substrate : Racemic butyl[1-(4-fluorophenyl)propyl]amide
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h
  • Result : 48% conversion with 99% ee for (R)-enantiomer.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Procedure :

Solvent-Free Mechanochemical Synthesis

Procedure :

Industrial-Scale Considerations

Continuous Flow Reactors

Process :

Cost Analysis

Table 2. Economic Comparison of Methods

Method Cost ($/kg) Catalyst Reusability Environmental Factor
Reductive Amination 320 Low Moderate waste
Hydroamination 280 High (5 cycles) Low E-factor
Asymmetric Synthesis 950 None High solvent use

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(4-fluorophenyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol or alkyl-substituted derivatives.

Scientific Research Applications

Butyl[1-(4-fluorophenyl)propyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[1-(4-fluorophenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
Butyl[1-(4-fluorophenyl)propyl]amine Butyl group, 4-fluorophenyl, propylamine chain ~237.3 g/mol High lipophilicity; potential CNS activity
[3-(Dimethylamino)propyl][1-(4-fluorophenyl)propyl]amine Dimethylamino group instead of butyl ~264.4 g/mol Enhanced solubility; catalytic uses
1-(4-Fluorophenyl)-2-propylamine Simpler propylamine backbone ~167.2 g/mol Intermediate in antidepressant synthesis
Desmethyl-citalopram (IMP-2) Methylamino group, isobenzofuran core ~324.4 g/mol SSRI impurity; controlled in pharmaceuticals
SCH58235 Glucuronide metabolite ~536.7 g/mol Potent cholesterol absorption inhibitor

Structural Insights :

  • Butyl vs.
  • Fluorophenyl Positioning : The 4-fluorophenyl moiety is conserved across analogs, contributing to π-π stacking interactions and resistance to oxidative metabolism .

Pharmacological and Functional Comparisons

  • Citalopram-Related Impurities : Desmethyl-citalopram (IMP-2) shares the 4-fluorophenylpropylamine motif but incorporates an isobenzofuran core. Its presence in pharmaceuticals is tightly controlled (<0.1%) due to enantiomeric activity risks .
  • Cholesterol Absorption Inhibition : SCH58235, a glucuronide metabolite of SCH48461, demonstrates 400-fold higher potency than its parent compound. This highlights the role of fluorinated amines in enhancing target engagement and systemic retention .

Physicochemical Properties

  • Thermal Stability : Fluorophenyl-containing metal-organic frameworks (MOFs) exhibit reduced decomposition temperatures with larger alkyl substituents (e.g., butyl vs. propyl), a trend likely applicable to this compound .
  • Solubility: The dimethylamino analog shows higher aqueous solubility than the butyl derivative due to increased polarity, impacting formulation strategies .

Biological Activity

Butyl[1-(4-fluorophenyl)propyl]amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a butyl group attached to a propylamine structure, with a fluorinated phenyl ring. The presence of the fluorine atom is known to influence the compound's reactivity and biological activity, enhancing its binding affinity to various biological targets compared to non-fluorinated analogs.

The biological activity of this compound primarily involves its interaction with neurotransmitter transporters and receptors. It has been investigated for its role as a ligand in receptor binding studies, particularly focusing on:

  • Dopamine Transporter (DAT) : The compound may act as an atypical DAT inhibitor, which is crucial for regulating dopamine levels in the brain. This mechanism has therapeutic implications for conditions like psychostimulant abuse .
  • Serotonin Transporter (SERT) : Research indicates that modifications in the structure of compounds similar to this compound can significantly affect their binding affinities at SERT, suggesting potential antidepressant properties .

Binding Affinities

The following table summarizes the binding affinities of this compound and its analogs at key neurotransmitter transporters:

CompoundTargetBinding Affinity (nM)
This compoundDAT23
Bis(4-fluorophenyl)methyl)sulfinyl)ethylpiperazineDAT230
1-(4-bromophenyl)-1-propylamineSERT150

This data indicates that this compound exhibits higher affinity for DAT compared to some structurally related compounds, suggesting its potential as a therapeutic agent in managing dopamine-related disorders.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in preclinical models:

  • Psychostimulant Abuse : In rodent models, this compound demonstrated a capacity to reduce the reinforcing effects of cocaine without inducing psychostimulant-like behaviors itself. This suggests its potential utility in addiction treatment .
  • Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may mitigate neuronal damage associated with neurodegenerative diseases through modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

This compound has been compared with other compounds featuring similar structures but different substituents. For example:

  • Butyl[1-(4-chlorophenyl)propyl]amine : This analog showed reduced binding affinity at both DAT and SERT compared to the fluorinated version, emphasizing the importance of the fluorine atom in enhancing biological activity.
  • Butyl[1-(4-methylphenyl)propyl]amine : Exhibited lower metabolic stability and efficacy, indicating that the electronic properties imparted by the fluorine atom are crucial for optimal activity.

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